molecular formula C25H29N3O B5650202 N-benzyl-N-methyl-3-(1-quinolin-2-ylpiperidin-4-yl)propanamide

N-benzyl-N-methyl-3-(1-quinolin-2-ylpiperidin-4-yl)propanamide

Cat. No. B5650202
M. Wt: 387.5 g/mol
InChI Key: QGBSIDLRKJBYLZ-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds with notable significance in medicinal chemistry due to their structural complexity and potential pharmacological activities. Such compounds often exhibit interesting biological properties and serve as a basis for the development of new therapeutic agents.

Synthesis Analysis

Synthesis of similar compounds typically involves multistep organic reactions, including Michael addition, amidation, and cyclopropanation processes. For example, a series of compounds related to the quinoline and quinoxaline families have been synthesized through chemoselective reactions and novel thiation methods, demonstrating the complexity and versatility of synthetic strategies in accessing these frameworks (El Rayes et al., 2019).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed through various analytical techniques, including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry), as well as X-ray crystallography for detailed structural elucidation. These analyses reveal the intricate arrangements of atoms within the molecules and their stereochemistry (Faizi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their participation in electrophilic substitution, cycloaddition, and nucleophilic substitution reactions. These reactions are crucial for modifying the molecular framework and introducing functional groups that affect the biological activity and solubility of the molecules (Obydennov & Sosnovskikh, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined using techniques like X-ray diffraction and DFT (density functional theory) calculations. These properties are essential for understanding the compound's behavior in biological systems and its formulation for drug development (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form derivatives through functional group transformations, are key for tailoring the compounds for specific biological targets. The interaction of these compounds with biological molecules can be predicted through molecular docking studies, providing insights into their potential mechanism of action (Tochowicz et al., 2013).

properties

IUPAC Name

N-benzyl-N-methyl-3-(1-quinolin-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-27(19-21-7-3-2-4-8-21)25(29)14-11-20-15-17-28(18-16-20)24-13-12-22-9-5-6-10-23(22)26-24/h2-10,12-13,20H,11,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSIDLRKJBYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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